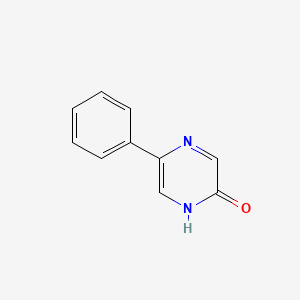

5-phenyl-1H-pyrazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-7-11-9(6-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGVFXUMEAYBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344721 | |

| Record name | 5-phenyl-1H-pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25844-72-8 | |

| Record name | 5-phenyl-1H-pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-phenyl-1H-pyrazin-2-one synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 5-phenyl-1H-pyrazin-2-one

Abstract

This technical guide provides a comprehensive overview of a robust synthetic methodology and detailed analytical characterization for this compound (C₁₀H₈N₂O), a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The pyrazinone core is a key structural motif in numerous bioactive natural products and synthetic molecules, including kinase inhibitors.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, purification, and structural elucidation of this valuable compound. We present a detailed experimental protocol based on established condensation reactions, followed by a multi-technique approach to structural verification, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a review of available crystallographic data.

Synthetic Methodology: Construction of the Pyrazinone Core

The synthesis of the 2(1H)-pyrazinone ring system can be achieved through various strategies, often involving the cyclization of acyclic precursors.[2][4] One of the most direct and reliable methods is the condensation reaction between an α-amino acid amide and a 1,2-dicarbonyl compound, a strategy pioneered by Jones, Karmas, and Spoerri.[1][4] This approach allows for the efficient one-pot formation of the heterocyclic core.

For the targeted synthesis of this compound, the logical precursors are 2-amino-2-phenylacetamide and glyoxal . The reaction proceeds via the formation of N-1/C-6 and N-4/C-5 bonds, likely through a dihydropyrazinone intermediate which subsequently oxidizes to the more stable aromatic pyrazinone product.[1]

Synthesis Workflow Diagram

The following diagram illustrates the streamlined workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-amino-2-phenylacetamide (1.0 eq)

-

Glyoxal (40% solution in water, 1.1 eq)

-

Sodium Hydroxide (NaOH) (2.5 eq)

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Hydrochloric Acid (HCl), 2M

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-2-phenylacetamide (1.0 eq) in ethanol.

-

Base Addition: Separately, prepare a solution of sodium hydroxide (2.5 eq) in water and add it to the reaction flask. Stir the mixture for 10 minutes at room temperature.

-

Glyoxal Addition: Add the 40% aqueous glyoxal solution (1.1 eq) dropwise to the stirring mixture. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly acidify the mixture to pH ~6-7 using 2M HCl. A precipitate may form.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

Causality Behind Experimental Choices:

-

Base (NaOH): The hydroxide base is crucial for deprotonating the amide and amine protons, facilitating the nucleophilic attack and subsequent cyclization steps.

-

Solvent (Ethanol): Ethanol is an effective solvent for the reactants and is suitable for the reflux temperature required to drive the reaction to completion.

-

Acidification: Neutralizing the basic reaction mixture is essential to protonate the final product and prepare it for extraction into an organic solvent.

-

Recrystallization: This purification technique is chosen to remove unreacted starting materials and side products, yielding a product of high purity suitable for analytical characterization.

Analytical Characterization

Rigorous characterization using multiple analytical techniques is imperative to confirm the identity, structure, and purity of the synthesized this compound.

Characterization Logic Diagram

The interplay between different analytical techniques provides a complete structural picture of the molecule.

Caption: A multi-technique approach for structural elucidation.

Spectroscopic and Crystallographic Data

Table 1: Summary of Expected Characterization Data

| Technique | Expected Results |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.18 g/mol [5] |

| ¹H NMR (DMSO-d₆) | δ ~12.0-12.5 (br s, 1H, N-H), δ ~8.0-8.5 (m, 3H, Ar-H + Pyrazinone-H), δ ~7.4-7.6 (m, 4H, Ar-H + Pyrazinone-H) |

| ¹³C NMR (DMSO-d₆) | δ ~160 (C=O), δ ~150-125 (Aromatic & Vinyl C), δ ~115-120 (Vinyl C) |

| Mass Spectrometry | ESI-MS (+ve): Expected [M+H]⁺ at m/z 173.07.[6] |

| IR Spectroscopy (KBr) | ν ~3150-3000 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~1670 cm⁻¹ (C=O stretch, amide), ~1600, 1550 cm⁻¹ (C=N, C=C stretch), ~770, 690 cm⁻¹ (Ar C-H bend) |

Crystallographic Data

The crystal structure of this compound has been reported, providing definitive proof of its molecular geometry and packing in the solid state.[5]

Table 2: Crystallographic Information

| Parameter | Value |

| Database Code (COD) | 2101093 |

| Space Group | P 1 21/c 1 |

| Unit Cell Dimensions | a = 7.612 Å, b = 5.765 Å, c = 19.249 Å |

| α = 90.0°, β = 101.30°, γ = 90.0° | |

| Reference | Acta Crystallographica Section B 1994, 50(1), 71-85 |

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide outlines a reliable and efficient method for the synthesis of this compound via the condensation of 2-amino-2-phenylacetamide and glyoxal. The protocol is straightforward and utilizes readily available starting materials. Furthermore, we have detailed the essential analytical techniques required for the unambiguous confirmation of the product's structure and purity. The collective data from NMR, MS, and IR spectroscopy, supported by existing crystallographic information, provides a self-validating system that ensures the integrity of the synthesized material for use in research and development applications.

References

-

Riesco-Llach, G., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162–1184. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Riesco-Llach, G., et al. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Semantic Scholar. Available at: [Link]

-

Riesco-Llach, G., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central. Available at: [Link]

-

Gockel, B., et al. (2016). From Type I to Type II: Design, Synthesis, and Characterization of Potent Pyrazin-2-ones as DFG-Out Inhibitors of PDGFRβ. ChemMedChem, 11(24), 2683-2693. Available at: [Link]

-

University of Luxembourg. (n.d.). This compound (C10H8N2O). PubChemLite. Retrieved January 4, 2026, from [Link]

-

Clark College. (n.d.). Infrared Spectroscopy (IR). Clark College Libraries. Retrieved January 4, 2026, from [Link]

Sources

- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 3. From Type I to Type II: Design, Synthesis, and Characterization of Potent Pyrazin-2-ones as DFG-Out Inhibitors of PDGFRβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound | C10H8N2O | CID 599037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C10H8N2O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Properties of 5-phenyl-1H-pyrazin-2-one

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 5-phenyl-1H-pyrazin-2-one (CAS No: 25844-72-8), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The pyrazinone scaffold is a core component in a variety of biologically active molecules, exhibiting a range of activities including kinase inhibition.[1] This document synthesizes available experimental data with theoretical predictions to offer a detailed profile of the molecule's structural, spectral, and physicochemical characteristics. Recognizing the frequent scarcity of complete experimental datasets for specific research compounds, this guide also furnishes detailed, field-proven methodologies for the empirical determination of key properties such as melting point, solubility, pKa, and lipophilicity. This dual approach of presenting known data while empowering researchers to generate their own ensures this guide serves as a critical resource for scientists engaged in the synthesis, characterization, and application of this compound and its analogues.

Molecular Identity and Structure

The foundational step in characterizing any compound is to establish its precise molecular identity and structure. This compound is a substituted pyrazinone, a class of six-membered heterocyclic compounds.[2] Its structure, featuring a phenyl group at the 5-position of the pyrazin-2-one core, is fundamental to its chemical behavior and biological interactions.

Chemical Identifiers

A consistent and unambiguous identification is paramount for regulatory compliance, literature searches, and procurement. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 25844-72-8 | ChemicalBook, Guidechem[3][4] |

| Molecular Formula | C₁₀H₈N₂O | PubChem[2] |

| Molecular Weight | 172.18 g/mol | PubChem[2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CNC(=O)C=N2 | PubChem[2] |

| InChI Key | BMGVFXUMEAYBAO-UHFFFAOYSA-N | PubChem[2] |

Crystalline and Molecular Structure

The three-dimensional arrangement of atoms in the solid state dictates many of a material's bulk properties, including melting point and solubility. The crystal structure of this compound has been determined, providing precise insights into its molecular geometry.[2]

The compound crystallizes in the monoclinic space group P 1 21/c 1.[2] This detailed crystallographic data is invaluable for computational modeling, such as molecular docking studies, which are crucial in modern drug discovery to predict the binding affinity of a ligand to its target protein.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Monoclinic | PubChem[2] |

| Space Group | P 1 21/c 1 | PubChem[2] |

| a | 7.612 Å | PubChem[2] |

| b | 5.765 Å | PubChem[2] |

| c | 19.249 Å | PubChem[2] |

| α | 90.0° | PubChem[2] |

| β | 101.30° | PubChem[2] |

| γ | 90.0° | PubChem[2] |

| Z (Molecules per unit cell) | 4 | PubChem[2] |

The planarity of the pyrazinone ring and the dihedral angle with the phenyl substituent are key structural features that influence intermolecular interactions, such as π-π stacking, which can impact crystal packing and solubility.

Caption: Logical flow from molecular formula to physicochemical properties.

Spectroscopic Profile

Spectroscopic analysis provides the empirical fingerprint of a molecule, confirming its identity and offering insights into its electronic and structural environment.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data confirms the molecular weight of this compound. The mass spectrum shows a molecular ion peak (m/z) at 172, consistent with the compound's calculated molecular weight.[2] Key fragmentation peaks are observed at m/z 144 and 117, which can be rationalized by the loss of CO and subsequent fragmentation of the heterocyclic ring, providing structural validation.[2]

-

Molecular Ion (M⁺): m/z 172

-

Major Fragments: m/z 144, 117

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They govern its absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of drug development. While extensive experimental data for this compound is not always available in published literature, we can combine established theoretical predictions with data from analogous structures to build a reliable profile.

| Property | Value/Prediction | Comments |

| Melting Point | Not experimentally reported. Expected to be a crystalline solid with a relatively high melting point (>150 °C). | This estimation is based on the planar, aromatic structure and the presence of hydrogen bonding capabilities, leading to strong crystal lattice forces. For comparison, the related compound 3-Methyl-1-phenyl-2-pyrazolin-5-one has a melting point of 127-131°C.[5] |

| Boiling Point | Not experimentally reported. | High boiling point expected due to molecular weight and polarity. Likely to decompose before boiling at atmospheric pressure. |

| Solubility | Not quantitatively reported. Predicted to have low solubility in water and higher solubility in polar organic solvents. | The phenyl group imparts lipophilic character, while the amide-like pyrazinone core with its N-H and C=O groups allows for hydrogen bonding, suggesting some affinity for polar solvents. Saturation of such aza-aromatic cores is known to enhance kinetic solubility.[6] |

| pKa | Not experimentally reported. | The pyrazinone ring contains both a weakly acidic proton (N-H) and weakly basic nitrogen atoms. The N-H proton is expected to have a pKa in the range of 8-10, typical for secondary amides. For context, the structurally related anti-ischemic agent 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186) has a pKa of 7.0.[7] |

| LogP (Lipophilicity) | XlogP (Predicted): 0.9 | The predicted LogP value suggests that the compound has a relatively balanced hydrophilic-lipophilic character, a desirable trait for oral bioavailability.[8] |

Experimental Protocols for Physicochemical Characterization

For any research and development program, empirical validation of predicted properties is essential. The following section details standardized, reliable protocols for determining the key physicochemical parameters of this compound.

Determination of Melting Point

Principle: The melting point is a fundamental indicator of purity and is determined by identifying the temperature at which the material transitions from a solid to a liquid phase. Differential Scanning Calorimetry (DSC) provides a highly accurate and reproducible method.

Methodology (DSC):

-

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin) to ensure temperature and heat flow accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak temperature can also be reported.

Caption: Standard workflow for DSC-based melting point analysis.

Determination of Aqueous Solubility

Principle: The shake-flask method is the gold-standard technique for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in a solvent and then measuring the concentration of the dissolved solute.

Methodology (Shake-Flask, HPLC-UV analysis):

-

System Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Equilibration: Add an excess amount of solid this compound to a known volume of the buffer in a sealed glass vial. The excess solid ensures that saturation is reached.

-

Shaking: Agitate the vials in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the suspension to settle. Filter the supernatant through a 0.22 µm syringe filter to remove undissolved solids.

-

Quantification: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile/water). Analyze both the standards and the filtered sample by a validated HPLC-UV method.

-

Calculation: Construct a calibration curve from the standard solutions. Use the peak area from the sample chromatogram to determine its concentration, which represents the aqueous solubility.

Determination of pKa

Principle: Potentiometric titration is a highly accurate method for determining the ionization constant(s) of a compound. It involves titrating a solution of the compound with a strong acid or base and monitoring the solution's pH.

Methodology (Potentiometric Titration):

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titration: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

-

Titrant Addition: Add a standardized solution of NaOH (to titrate the acidic N-H proton) in small, precise increments. After each addition, allow the pH reading to stabilize and record the value.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acidic species has been neutralized). Specialized software can be used to calculate the pKa from the titration curve with high precision.

Determination of LogP (Octanol-Water Partition Coefficient)

Principle: The shake-flask method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, representing lipid and aqueous environments, respectively.

Methodology (Shake-Flask, HPLC-UV analysis):

-

Phase Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 buffer) with n-octanol by mixing and allowing them to separate overnight.

-

Partitioning: Prepare a stock solution of this compound in the aqueous phase. Mix a known volume of this solution with an equal volume of the pre-saturated n-octanol in a sealed vial.

-

Equilibration: Shake the vial for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove a sample from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a validated HPLC-UV method, comparing it against the initial concentration.

-

Calculation: The concentration in the octanol phase is determined by difference. The LogP is calculated as: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Conclusion

This compound is a well-defined molecule with a confirmed crystal structure and predictable physicochemical characteristics. While a complete experimental dataset is not fully represented in the public literature, this guide provides a robust framework for its characterization. The provided data, including its molecular identifiers, crystal structure, and predicted lipophilicity (XlogP = 0.9), offers a strong foundation for its use in research.[8] More importantly, the detailed experimental protocols equip researchers with the necessary tools to empirically determine its melting point, solubility, pKa, and LogP. This comprehensive approach ensures that scientists and drug development professionals can confidently advance their work with this promising heterocyclic scaffold, bridging the gap between theoretical understanding and practical application.

References

-

From Type I to Type II: Design, Synthesis, and Characterization of Potent Pyrazin-2-ones as DFG-Out Inhibitors of PDGFRβ. ChemMedChem. Available at: [Link]

-

This compound | C10H8N2O | CID 599037. PubChem. Available at: [Link]

-

This compound (C10H8N2O). PubChemLite. Available at: [Link]

-

3-Methyl-1-phenyl-4-[(phenyl)(2-phenylhydrazin-1-yl)methylidene]-1H-pyrazol-5(4H)-one. ResearchGate. Available at: [Link]

-

Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. PubMed. Available at: [Link]

-

2-Pyrazolin-5-One-Based Heterocycles: Synthesis and Characterization. ResearchGate. Available at: [Link]

-

Electrochemical Hydrogenation of Aza-Arenes Using H2O as H Source. American Chemical Society. Available at: [Link]

-

1-Phenylpyrazole | C9H8N2 | CID 70769. PubChem. Available at: [Link]

Sources

- 1. From Type I to Type II: Design, Synthesis, and Characterization of Potent Pyrazin-2-ones as DFG-Out Inhibitors of PDGFRβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C10H8N2O | CID 599037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 25844-72-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3-Methyl-1-phenyl-2-pyrazolin-5-one, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C10H8N2O) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to the Solubility and Stability Profiling of 5-Phenyl-1H-pyrazin-2-one

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. These parameters profoundly influence bioavailability, formulation design, storage conditions, and ultimately, the safety and efficacy of the final drug product.[1][2] This guide provides a comprehensive technical framework for the systematic evaluation of 5-phenyl-1H-pyrazin-2-one, a member of the pharmacologically significant 2(1H)-pyrazinone class of heterocycles.[3][4] We present not just protocols, but the underlying scientific rationale for experimental design, data interpretation, and the development of robust, self-validating analytical methods. This document is intended for researchers, medicinal chemists, and drug development professionals tasked with advancing NCEs through the pre-clinical and formulation development pipeline.

Introduction: The Imperative of Physicochemical Characterization

The 2(1H)-Pyrazinone Scaffold in Medicinal Chemistry

The 2(1H)-pyrazinone ring is a privileged scaffold found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5] Its structural features allow it to serve as a versatile building block in drug design.[5][6] The successful development of any compound class, however, depends on moving beyond initial activity assays to a deep characterization of its drug-like properties.

Profile of this compound

This compound is a specific analogue within this class. A foundational understanding begins with its basic molecular identity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | PubChem[7] |

| Molecular Weight | 172.18 g/mol | PubChem[7] |

| IUPAC Name | This compound | PubChem[7] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CNC(=O)C=N2 | PubChem[7][8] |

| InChIKey | BMGVFXUMEAYBAO-UHFFFAOYSA-N | PubChem[7][8] |

No publicly available, peer-reviewed experimental data on the aqueous solubility or a detailed stability profile for this specific molecule was identified. Therefore, this guide provides a robust, first-principles approach to generating this critical data package.

Rationale for Comprehensive Physicochemical Characterization

Low aqueous solubility is a primary contributor to poor oral bioavailability and can complicate in vitro testing, leading to unreliable data.[1][9] Chemical instability, the tendency of a compound to degrade over time, directly impacts shelf-life, patient safety (due to potentially toxic degradants), and product efficacy.[10] Therefore, characterizing these attributes early and accurately is not merely a regulatory requirement but a fundamental component of risk mitigation in drug development.

Aqueous Solubility Determination: A Phased Approach

The solubility of a compound is not a single value but is dependent on the experimental conditions. The two most relevant measurements in drug discovery are kinetic and thermodynamic solubility.[11]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility is typically measured in early discovery. It assesses the point of precipitation when a compound, pre-dissolved in an organic solvent like DMSO, is introduced into an aqueous buffer.[12][13] This high-throughput method is used to rank-order compounds and flag potential issues early.[13] However, it can overestimate solubility because the short timeframe may not allow for the formation of the most stable, crystalline precipitate, often resulting in an amorphous solid.[14]

-

Thermodynamic Solubility is the true equilibrium solubility. It measures the concentration of a compound in a saturated solution that is in equilibrium with its most stable solid form.[1][12] This "gold standard" measurement is more time and resource-intensive and is crucial for lead optimization and formulation development.[9][15]

The following diagram illustrates a typical workflow for comprehensive solubility assessment.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is based on the well-established shake-flask method, considered the benchmark for determining equilibrium solubility.[11]

Objective: To determine the equilibrium solubility of this compound in pharmaceutically relevant aqueous buffers.

Materials:

-

This compound (solid powder)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.1N HCl, pH 1.2

-

Phosphate buffer, pH 6.8

-

Orbital shaker with temperature control (37 ± 1 °C)

-

Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)

-

Calibrated analytical balance

-

HPLC system with UV detector

Methodology:

-

Preparation: Add an excess amount of solid this compound to separate vials containing each buffer (e.g., add 5 mg to 1 mL of buffer). The presence of undissolved solid at the end of the experiment is essential to confirm equilibrium.[16]

-

Scientist's Note: The choice of pH 1.2 and 6.8 is guided by regulatory agencies to simulate conditions in the stomach and small intestine, respectively.[11]

-

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to 37 ± 1 °C. Agitate for at least 24 hours. A 48-hour time point is recommended to ensure equilibrium has been reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step.[17]

-

Option A (Filtration): Withdraw a sample using a syringe and pass it through a 0.22 µm syringe filter. Discard the first few drops to prevent drug loss due to filter adsorption.

-

Option B (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Carefully collect the supernatant.

-

-

Quantification: Prepare a standard curve of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the saturated supernatant samples into the linear range of the standard curve and analyze using a validated HPLC-UV method (see Section 2.4).

-

Calculation: Determine the concentration of the diluted samples from the standard curve and multiply by the dilution factor to obtain the thermodynamic solubility in µg/mL or µM.

Analytical Quantification: HPLC-UV Method

A simple, robust isocratic HPLC-UV method is sufficient for solubility analysis.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention for moderately polar compounds. |

| Mobile Phase | Acetonitrile : 0.1% TFA in Water (e.g., 40:60 v/v) | Adjust ratio to achieve a retention time of 3-7 minutes. TFA improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV, at λmax (e.g., ~254 nm or determined by UV scan) | Provides good sensitivity for aromatic systems. |

| Injection Volume | 10 µL | A standard volume to avoid column overload. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Stability Assessment and Forced Degradation Studies

Stability testing determines how the quality of a drug substance changes over time under environmental influences.[18][19] Forced degradation (stress testing) is a critical component of this process, designed to intentionally degrade the molecule to identify likely degradation products and establish the specificity of the analytical method.[10][20][21]

The Principle of a Stability-Indicating Analytical Method (SIAM)

The ultimate goal is to develop a SIAM, which is a validated quantitative analytical procedure capable of detecting a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[22] A key requirement is that the method must be able to resolve the parent API peak from all process impurities and degradation products.[23][24] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[24][25]

Regulatory Context: ICH Guidelines

The International Council for Harmonisation (ICH) provides guidelines for stability testing. Specifically, ICH Q1A(R2) mandates stress testing to elucidate the intrinsic stability of the drug substance.[18][26][27] The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[20]

Protocol: Forced Degradation (Stress Testing)

Objective: To generate potential degradation products of this compound and assess its intrinsic stability.

Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

| Stress Condition | Protocol | Rationale |

| Acid Hydrolysis | Mix stock solution with 0.1 M HCl. Incubate at 60°C for 2-8 hours. Neutralize with NaOH before analysis. | Simulates acidic environments and tests for hydrolysis of labile groups like amides.[10][28] |

| Base Hydrolysis | Mix stock solution with 0.1 M NaOH. Incubate at 60°C for 2-8 hours. Neutralize with HCl before analysis. | Simulates alkaline environments and tests for base-catalyzed hydrolysis.[10][28] |

| Oxidation | Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours. | Tests susceptibility to oxidation. The pyrazinone ring or phenyl group may be susceptible.[28] |

| Thermal Stress | Expose solid compound to dry heat (e.g., 80°C) for 48 hours. Dissolve and analyze. | Evaluates the solid-state thermal stability of the molecule.[27] |

| Photostability | Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). Analyze against a dark control. | Determines if the compound is light-sensitive, which has implications for packaging and storage.[19][27] |

Scientist's Note: The goal is to achieve 5-20% degradation of the parent compound. If no degradation is observed, more strenuous conditions (e.g., higher temperature, longer time) may be required. Conversely, if the compound degrades completely, the conditions should be made milder.[21]

Development of a Stability-Indicating HPLC Method

The development of a SIAM is an iterative process that uses the samples generated during forced degradation.

Caption: Workflow for Stability-Indicating HPLC Method Development.

A gradient reversed-phase HPLC method is typically required to separate all components.[23] A photodiode array (PDA) detector is highly recommended as it can assess the spectral purity of the parent peak, providing confidence that no degradants are co-eluting.

Potential Degradation Pathways

Based on the structure of this compound and general chemical principles, several degradation pathways can be hypothesized. The pyrazinone ring itself is relatively stable, but the amide bond within the ring is a potential site for hydrolysis under strong acidic or basic conditions.[28]

Caption: Conceptual Degradation Pathways for this compound.

Identifying the exact structure of degradants often requires advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Summary and Recommendations

A thorough investigation of the solubility and stability of this compound is a prerequisite for its advancement as a drug candidate. This guide outlines a systematic, industry-standard approach to generate a comprehensive data package.

Recommended Phased Approach:

-

Early Discovery: Perform kinetic solubility assays to quickly assess the compound's properties relative to other analogues.

-

Lead Optimization: Conduct thermodynamic solubility studies using the shake-flask method at physiological pH values (1.2, 6.8, 7.4).

-

Pre-formulation: Initiate forced degradation studies as per ICH guidelines to understand the compound's intrinsic stability and to develop and validate a robust stability-indicating HPLC method. This method will be essential for all future formulation work, long-term stability studies, and quality control.

By following these protocols and understanding the scientific principles behind them, researchers can build a robust physicochemical profile for this compound, enabling data-driven decisions and de-risking its path through the drug development process.

References

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research (IJPSR). 2012-09-01.

- A review of methods for solubility determination in biopharmaceutical drug characteris

- Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development (IJTSRD).

- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.

- Q1A(R2) Guideline. ICH.

- Pyrazinone Compounds Degradation Pathways: A Technical Support Center. Benchchem.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). 2003-08-01.

- Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR). 2023-02-28.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Kinetic versus thermodynamic solubility tempt

- ICH STABILITY TESTING GUIDELINES. SNS Courseware.

- ICH releases overhauled stability guideline for consult

- Aqueous Solubility Assays.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. 2011-07-01.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. 2024-04-04.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- This compound 25844-72-8 wiki. Guidechem.

- This compound. PubChem.

- stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.

- This compound (C10H8N2O). PubChemLite.

- 25844-72-8(this compound) Product Description. ChemicalBook.

- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

- Forced degradation studies. MedCrave online. 2016-12-14.

- Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.

- This compound CAS#: 25844-72-8. ChemicalBook.

- 2(1H)

- Forced degradation study.

- Technical Support Center: Analytical Methods for 5-Phenyl-1,2,4-Triazine. Benchchem.

- Development of forced degradation and stability indicating studies of drugs—A review.

- This compound cas no 25844-72-8. Echemi.

- Synthetic 2(1H)-pyrazinones with pharmacological activity.

- Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases.

- 2(1H)

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. rheolution.com [rheolution.com]

- 3. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C10H8N2O | CID 599037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C10H8N2O) [pubchemlite.lcsb.uni.lu]

- 9. enamine.net [enamine.net]

- 10. rjptonline.org [rjptonline.org]

- 11. researchgate.net [researchgate.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. ovid.com [ovid.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. pharma.gally.ch [pharma.gally.ch]

- 19. database.ich.org [database.ich.org]

- 20. medcraveonline.com [medcraveonline.com]

- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijtsrd.com [ijtsrd.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. ijpsr.com [ijpsr.com]

- 25. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 26. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 27. snscourseware.org [snscourseware.org]

- 28. benchchem.com [benchchem.com]

The Core Mechanism of 5-phenyl-1H-pyrazin-2-one: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 5-phenyl-1H-pyrazin-2-one, a heterocyclic compound of significant interest in drug discovery. Synthesizing data from available literature and chemical databases, this document elucidates its primary role as a tyrosine kinase inhibitor. We will delve into the molecular interactions underpinning this inhibition, explore the likely downstream signaling consequences, and provide validated experimental protocols for researchers to investigate its biological effects. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential.

Introduction: The Pyrazinone Scaffold in Drug Discovery

The pyrazinone heterocyclic core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules. Derivatives of pyrazin-2(1H)-one have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. This versatility stems from the scaffold's ability to engage with various biological targets, often through hydrogen bonding and hydrophobic interactions. Our focus here, this compound, emerges from this rich chemical landscape as a compound with a distinct and potent mechanism of action.

Primary Mechanism of Action: Tyrosine Kinase Inhibition

The principal mechanism of action for this compound is the inhibition of tyrosine kinases. Tyrosine kinases are a crucial family of enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on protein substrates. This process of phosphorylation is a fundamental "on/off" switch for a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of tyrosine kinase activity is a hallmark of many diseases, most notably cancer.

2.1. Molecular Interaction: ATP-Competitive Binding

This compound functions as a potent inhibitor of tyrosine kinases by binding to the ATP binding site of the enzyme. This mode of inhibition is known as ATP-competitive inhibition. The pyrazinone core, with its nitrogen and oxygen atoms, can form key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for anchoring the inhibitor. The phenyl substituent likely occupies a hydrophobic pocket within the active site, further enhancing binding affinity and potentially contributing to selectivity against specific kinases.

Figure 1: ATP-competitive binding of this compound.

2.2. Downstream Signaling Consequences

By blocking the ATP binding site, this compound prevents the phosphorylation of downstream substrates. This can disrupt major signaling pathways implicated in oncogenesis and inflammation. While the specific kinases inhibited by this compound require further investigation, the general consequences of tyrosine kinase inhibition are well-established and include:

-

Inhibition of Cell Proliferation: Disruption of signaling through growth factor receptors (e.g., EGFR, PDGFR, VEGFR) that are themselves tyrosine kinases or are activated by them.

-

Induction of Apoptosis: Interference with survival signals that are dependent on tyrosine kinase activity.

-

Anti-angiogenic Effects: Blockade of signaling pathways in endothelial cells that are critical for the formation of new blood vessels.

-

Modulation of the Immune Response: Inhibition of kinases involved in cytokine signaling and immune cell activation.

Figure 3: Workflow for in vitro kinase inhibition assay.

4.2. Cellular Proliferation Assay

This protocol assesses the cytostatic or cytotoxic effects of the compound on cancer cell lines.

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Methodology:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., one known to be dependent on a specific tyrosine kinase) in appropriate media.

-

-

Treatment:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

-

Viability Assessment:

-

Add a viability reagent (e.g., MTT, resazurin, or a cell-titer glo reagent) and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to quantify the number of viable cells.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

4.3. Western Blot Analysis of Signaling Pathways

This protocol investigates the effect of the compound on the phosphorylation status of key signaling proteins.

Objective: To determine if this compound inhibits the phosphorylation of downstream targets of tyrosine kinases in a cellular context.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with the compound for a short period (e.g., 1-2 hours).

-

Lyse the cells to extract total protein.

-

-

Protein Quantification and Electrophoresis:

-

Quantify the protein concentration in the lysates.

-

Separate the proteins by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of a target protein (e.g., phospho-STAT3 and total STAT3).

-

Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

-

Detection and Analysis:

-

Visualize the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities to determine the relative levels of phosphorylated protein.

-

Conclusion

This compound presents a compelling profile as a tyrosine kinase inhibitor. Its mechanism of action, centered on ATP-competitive binding, provides a solid foundation for its potential therapeutic applications in oncology and inflammatory diseases. The experimental protocols outlined in this guide offer a clear path for researchers to further elucidate its specific molecular targets and downstream signaling effects, thereby paving the way for its future development as a novel therapeutic agent.

References

A Strategic Guide to the Biological Screening of 5-phenyl-1H-pyrazin-2-one: Unveiling Therapeutic Potential

This in-depth technical guide provides a comprehensive framework for the biological screening of 5-phenyl-1H-pyrazin-2-one. As researchers, scientists, and drug development professionals, our objective is to systematically explore the therapeutic potential of this molecule. The pyrazinone scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1][2] This guide is designed to provide a logical, evidence-based approach to screening this compound, even in the absence of extensive prior biological data for this specific unsubstituted compound. We will leverage the known activities of related pyrazinone and pyrazole derivatives to inform our screening strategy, focusing on the key therapeutic areas of oncology, inflammation, and kinase-mediated signaling.

Introduction: The Promise of the Pyrazinone Core

The pyrazin-2(1H)-one moiety is a six-membered heterocyclic compound that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic molecules.[1][2] Derivatives of this core structure have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and kinase inhibitory effects.[2][3] The planar nature of the pyrazinone ring, coupled with its hydrogen bonding capabilities, allows for effective interaction with the active sites of various enzymes and receptors.

This compound represents a foundational structure within this class. Its relative simplicity provides an ideal starting point for a comprehensive screening cascade to identify its intrinsic biological activities. Any observed "hits" can then be further explored through the synthesis and evaluation of substituted analogs to build a robust structure-activity relationship (SAR).

A Multi-Tiered Screening Strategy

Given the broad potential of the pyrazinone scaffold, a logical and resource-efficient screening strategy is paramount. We propose a tiered approach, beginning with broad phenotypic screens to identify general bioactivity, followed by more focused target-based assays to elucidate the mechanism of action.

Tier 1: Broad Spectrum Phenotypic Screening

The initial phase of our screening strategy is designed to cast a wide net and determine if this compound exhibits any significant biological activity at a cellular level.

Initial Cytotoxicity Screening

Many pyrazinone and pyrazole derivatives have demonstrated potent anticancer activity.[4][5] Therefore, a primary screen against a panel of human cancer cell lines is a logical starting point.

Experimental Protocol: MTT Assay for Cytotoxicity

This assay is a colorimetric method for assessing cell viability.

-

Cell Seeding:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], and a non-cancerous control cell line like HEK293) in appropriate media.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Treat the cells with the different concentrations of the compound and include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Measurement:

-

Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | > 100 |

| HCT-116 (Colon Cancer) | 75.2 |

| A549 (Lung Cancer) | 89.5 |

| HEK293 (Non-cancerous) | > 100 |

This table presents hypothetical data for illustrative purposes.

Antimicrobial Screening

Pyrazinone derivatives have also been reported to possess antibacterial and antifungal properties.[2][6] A simple disk diffusion or broth microdilution assay can be employed for initial screening.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum:

-

Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) to the mid-logarithmic phase.

-

Dilute the cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in the appropriate broth medium in a 96-well plate.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (a known antibiotic or antifungal) and a negative control (no compound).

-

Incubate the plates at the optimal temperature for each microorganism for 18-24 hours (bacteria) or 48-72 hours (fungi).

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Tier 2: Focused Mechanistic Assays

Should the initial phenotypic screens yield positive results (e.g., cytotoxicity in cancer cell lines), the next tier of experiments will aim to elucidate the underlying mechanism of action.

Anti-inflammatory Assays

Given the prevalence of anti-inflammatory activity among pyrazole and pyrazinone derivatives, investigating the effect of this compound on inflammatory pathways is a logical next step.

Experimental Protocol: Inhibition of TNF-α Production in Macrophages

This assay measures the ability of a compound to suppress the production of the pro-inflammatory cytokine TNF-α.

-

Cell Culture:

-

Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production. Include unstimulated and vehicle-treated controls.

-

-

TNF-α Measurement:

-

After 18-24 hours of incubation, collect the cell culture supernatants.

-

Quantify the amount of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of TNF-α inhibition for each concentration of the compound relative to the LPS-stimulated control.

-

Determine the IC50 value for TNF-α inhibition.

-

Kinase Inhibition Profiling

The 2(1H)-pyrazinone heterocycle is a recognized motif for ATP-competitive inhibition of kinases.[5] A broad kinase panel screen is an efficient way to identify potential kinase targets of this compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing kinase inhibition. Specific substrates and conditions will vary depending on the kinase.

-

Reagent Preparation:

-

Prepare a kinase assay buffer.

-

Reconstitute the recombinant kinase enzyme.

-

Prepare stock solutions of the appropriate peptide substrate and ATP.

-

Dissolve this compound in DMSO and prepare serial dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound dilutions.

-

Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO).

-

Prepare a master mix containing the kinase assay buffer, ATP, and the peptide substrate.

-

Add the master mix to each well.

-

Initiate the kinase reaction by adding the diluted kinase enzyme to each well.

-

-

Detection:

-

After a set incubation time, stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP into the substrate) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 values.

-

Table 2: Illustrative Kinase Panel Screening Data

| Kinase Target | % Inhibition at 10 µM |

| EGFR | 12% |

| VEGFR2 | 8% |

| CDK2 | 65% |

| p38α | 58% |

| JAK1 | 15% |

This table presents hypothetical data to illustrate a potential "hit" against CDK2 and p38α.

Tier 3: In-depth Target Validation and SAR

If a specific kinase is identified as a potential target, further in-depth studies are warranted to validate this interaction and begin to explore the structure-activity relationship.

Cell Cycle Analysis

If a kinase involved in cell cycle regulation (e.g., a Cyclin-Dependent Kinase - CDK) is identified, cell cycle analysis can confirm a cellular effect consistent with the inhibition of that target.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

-

Cell Treatment:

-

Treat a relevant cancer cell line with this compound at its IC50 concentration for 24-48 hours.

-

-

Cell Staining:

-

Harvest the cells and fix them in ethanol.

-

Stain the cells with a DNA-intercalating dye such as propidium iodide (PI).

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content of the cells.

-

-

Data Analysis:

-

Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase would suggest an effect on the cell cycle at that point.

-

Apoptosis Assays

Inhibition of key survival kinases can lead to programmed cell death (apoptosis).

Experimental Protocol: Annexin V/PI Staining for Apoptosis

-

Cell Treatment:

-

Treat cells with this compound as in the cell cycle analysis protocol.

-

-

Staining:

-

Stain the cells with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI enters cells with compromised membranes, indicating late apoptosis or necrosis.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Conclusion and Future Directions

This guide outlines a comprehensive and logical strategy for the initial biological screening of this compound. By starting with broad phenotypic assays and progressively moving towards more specific, target-based investigations, researchers can efficiently and effectively probe the therapeutic potential of this foundational pyrazinone. The strength of this approach lies in its adaptability; the results from each tier will inform the direction of subsequent experiments.

Positive findings in any of the proposed assays will open the door to further, more detailed investigations, including the synthesis of analogs to establish a clear structure-activity relationship, in vivo efficacy studies in relevant animal models, and detailed ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. The journey from a simple heterocyclic core to a potential therapeutic agent is a long and challenging one, but a systematic and well-informed screening cascade, as detailed in this guide, provides the essential first steps on that path.

References

-

El-Sayed, M. A. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. ACS Omega, 6(18), 12094–12111. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Wang, R., et al. (2021). Enzymatic Synthesis of Diverse Heterocycles by a Noncanonical Nonribosomal Peptide Synthetase. ACS Chemical Biology, 16(12), 2776–2786. [Link]

-

Wrobel, M., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(11), 3329. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Semantic Scholar. [Link]

-

Alsfouk, A. A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 859. [Link]

-

Kapustikova, I., et al. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Bioorganic Chemistry, 118, 105489. [Link]

-

Rana, A., et al. (2012). Synthesis and Biological Activity of Some Novel Phenyl Pyrazoline Derivatives. Chemistry & Science, 2012(3), 1-9. [Link]

-

Kumar, D., et al. (2016). Synthesis and biological evaluation of some pyrazolinones. ResearchGate. [Link]

-

Orive, I., et al. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Organic & Biomolecular Chemistry, 20(12), 2415–2436. [Link]

-

Sijm, M., et al. (2020). Structure-Activity Relationship of Phenylpyrazolones against Trypanosoma cruzi. ChemMedChem, 15(14), 1310–1321. [Link]

-

Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 658632. [Link]

-

Arote, R. B., & Vibhute, Y. B. (2012). A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(3), 672-678. [Link]

-

Hartz, R. A., et al. (2009). Synthesis, structure-activity relationships, and in vivo evaluation of N3-phenylpyrazinones as novel corticotropin-releasing factor-1 (CRF1) receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4173–4191. [Link]

-

Kramer, C., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 246, 114979. [Link]

-

Hassan, A. S., et al. (2016). Design, synthesis and cytotoxic activity of some new pyrazolines bearing benzofuran and pyrazole moieties. Research Journal of Pharmacy, Biology and Chemical Sciences, 7(4), 1-10. [Link]

-

Collins, I., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Tetrahedron, 68(23), 4416-4427. [Link]

-

Mohammadi, M., et al. (2025). Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazine derivatives. Applied Chemistry Today, 19(73), 53-66. [Link]

-

Shine, E. E., et al. (2022). Pyrazinone Biosynthesis and Signaling—Myxo Style. Journal of the American Chemical Society, 144(1), 5-7. [Link]

-

Kramer, C., et al. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

Le Douaron, G., et al. (2022). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 27(19), 6296. [Link]

-

Alsfouk, A. A., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(15), 1361-1383. [Link]

Sources

- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrpc.com [ijrpc.com]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide for the Initial Bioactivity Investigation of 5-phenyl-1H-pyrazin-2-one

Introduction: The Therapeutic Potential of the Pyrazinone Scaffold

The pyrazinone core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic system have demonstrated significant potential in drug discovery, exhibiting pharmacological effects that span from antimicrobial and anti-inflammatory to anticancer and neuroprotective activities.[2][3] The structural features of pyrazinones, including their capacity for hydrogen bonding and their electron-deficient nature, make them attractive candidates for interacting with various biological targets, particularly protein kinases.[4][5]

This guide outlines a comprehensive and logical workflow for the initial investigation of the bioactivity of a novel pyrazinone derivative, 5-phenyl-1H-pyrazin-2-one. As a Senior Application Scientist, the following sections are designed to provide not just a series of protocols, but a strategic framework for elucidating the compound's therapeutic potential. We will proceed from broad, initial assessments of cytotoxicity to more focused investigations into its potential as a kinase inhibitor, an anti-inflammatory agent, and a modulator of neurological targets. Each step is designed to be self-validating, with clear decision points that will guide the subsequent stages of the investigation.

Part 1: Foundational Assessment - Cytotoxicity Profiling

A fundamental first step in the evaluation of any new chemical entity is to determine its effect on cell viability. This foundational screen serves a dual purpose: it identifies potential cytotoxic anticancer activity and establishes a safe concentration range for subsequent, more specific cellular assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[6][7][8]

Rationale for Initial Cytotoxicity Screening

-

Triage for Anticancer Potential: Compounds exhibiting potent cytotoxicity against cancer cell lines are prioritized for further investigation as potential chemotherapeutic agents.

-

Establish Therapeutic Window: For non-cancer-related bioactivities, it is crucial to work with concentrations of the compound that are not overtly toxic to cells. This ensures that any observed effects in subsequent assays are due to specific molecular interactions rather than general cellular distress.

-

Guide Dose-Response Studies: The cytotoxicity profile informs the concentration range to be used in all following in vitro experiments.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Select a panel of human cancer cell lines representing different tissue origins (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) for comparison.

-

Culture the cells in their appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay Procedure:

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include wells with medium and DMSO alone as a vehicle control.

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.

-

Data Presentation: Cytotoxicity Profile of this compound

| Cell Line | Tissue of Origin | IC50 (µM) |

| A549 | Lung Cancer | TBD |

| MCF-7 | Breast Cancer | TBD |

| HCT116 | Colon Cancer | TBD |

| HEK293 | Non-cancerous Kidney | TBD |

TBD: To be determined experimentally.

Part 2: Mechanistic Exploration - Kinase Inhibition Profiling

The pyrazinone scaffold is a known hinge-binding motif in many kinase inhibitors.[4][5] Given this precedent, a logical next step is to investigate the potential of this compound to inhibit protein kinases that are frequently implicated in cancer and inflammatory diseases. The mTOR and p38α MAP kinase pathways are particularly relevant targets for pyrazinone-like structures.

Rationale for Kinase Inhibition Assays

-

Target Identification: These assays can directly identify if the compound's cytotoxic or other biological effects are mediated through the inhibition of specific kinases.

-

Structure-Activity Relationship (SAR) Insights: Understanding how the compound interacts with the kinase active site can guide future medicinal chemistry efforts to improve potency and selectivity.

-

Therapeutic Relevance: Inhibition of mTOR and p38α is a validated therapeutic strategy for various diseases, including cancer and chronic inflammatory conditions.

Experimental Workflow: Kinase Inhibition Screening Cascade

Sources

- 1. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. international-biopharma.com [international-biopharma.com]

- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 5. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. clyte.tech [clyte.tech]

- 8. MTT assay - Wikipedia [en.wikipedia.org]

The Pyrazinone Core: From Microbial Signals to Modern Medicines

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The pyrazinone ring system, a six-membered heterocycle containing two nitrogen atoms, stands as a testament to the elegant convergence of natural product chemistry and modern medicinal science. Initially identified as a recurring motif in a diverse array of microbial secondary metabolites, the pyrazinone core has evolved into what is now recognized as a "privileged structure" in drug discovery.[1] Its inherent ability to engage with a multitude of biological targets has propelled the development of novel therapeutics across a wide spectrum of diseases, including infectious diseases, cancer, and inflammatory conditions.[1][2] This in-depth guide provides a comprehensive exploration of the discovery and history of pyrazinone compounds, from their natural origins to their synthesis and pivotal role in the development of contemporary pharmaceuticals. We will delve into the key scientific milestones, the evolution of synthetic strategies, and the structure-activity relationships that have cemented the pyrazinone scaffold as a cornerstone of modern medicinal chemistry.

Part 1: Discovery in Nature's Arsenal - A Microbial Legacy

The story of pyrazinones begins not in a chemist's flask, but in the complex world of microbial communication and warfare. These compounds are frequently found as components of natural substances produced by bacteria, fungi, and marine sponges.[3][4] Early examples that brought this heterocyclic core to the attention of the scientific community include deoxyaspergillic acid and flavacol, isolated from Aspergillus flavus.[4]

Subsequent investigations unveiled a rich diversity of naturally occurring pyrazinones with intriguing biological activities. Notable examples include:

-

Phevalin, tyrvalin, leuvalin, and phileucin: Isolated from Streptomyces or Staphylococcus species.[4]

-

Arglecin and argvalin: Discovered in Streptomyces.[4]

-

Dragmacidins: A family of bromotyrosine alkaloids isolated from marine sponges such as Dragmacidon and Halicortex.[4]

These natural products exhibit a broad range of biological properties, including kinase and protease inhibition, and are often involved in quorum sensing, the complex communication system used by bacteria to regulate collective behaviors such as biofilm formation and virulence.[5][6] For instance, pyrazinones are known to control biofilm formation in Vibrio cholerae and regulate the virulence of Staphylococcus aureus.[5][6]

Biosynthesis: Nature's Synthetic Blueprint

The biosynthesis of the pyrazinone core in microorganisms typically involves the condensation of two amino acids, orchestrated by a multidomain nonribosomal peptide synthetase (NRPS) assembly line.[5][6] In a common pathway observed in bacteria like Staphylococcus aureus, a two-module NRPS condenses two amino acids, followed by a reductive release of an aldehyde. This intermediate can then undergo a non-enzymatic cyclization to form the pyrazinone ring.[5] Variations on this biosynthetic theme exist across different microbial species, highlighting nature's ingenuity in constructing this versatile scaffold.[5][6]

Part 2: The Chemist's Approach - Synthesizing the Pyrazinone Core

The fascinating biological activities of natural pyrazinones spurred the development of synthetic methods to access this important heterocyclic system. A review of the literature reveals that strategies for the synthesis of 2(1H)-pyrazinones from acyclic precursors have been developed from as early as 1905.[3][4]

Key Synthetic Strategies

Several robust methods have been established for the construction of the pyrazinone core, each offering distinct advantages in terms of substrate scope and regioselectivity.

1. The Jones Condensation: A Cornerstone of Pyrazinone Synthesis

One of the most significant and widely employed methods for the synthesis of 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[4] First described by R. G. Jones in 1949, this reaction has been the subject of numerous studies to optimize conditions and explore its applications.[4]

Experimental Protocol: Jones Condensation for 3,5,6-Trisubstituted 2(1H)-Pyrazinone Synthesis

-

Reactant Preparation: Dissolve the α-amino acid amide (1.0 eq) and the 1,2-dicarbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

-